N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine
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Overview
Description
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its two pyrazole rings, each substituted with methyl groups, making it a unique structure within the pyrazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine typically involves the cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can lead to the formation of pyrazoline derivatives .
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Used as an intermediate in the synthesis of dipeptidyl peptidase-4 inhibitors.
3,5-Dimethylpyrazole: A simpler pyrazole derivative used in various chemical syntheses.
Uniqueness
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is unique due to its dual pyrazole rings and specific substitution pattern, which confer distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
Molecular Formula |
C11H17N5 |
---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C11H17N5/c1-8-5-10(16(4)14-8)6-12-11-7-13-15(3)9(11)2/h5,7,12H,6H2,1-4H3 |
InChI Key |
LKOILRQQQGSUNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=C(N(N=C2)C)C)C |
Origin of Product |
United States |
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